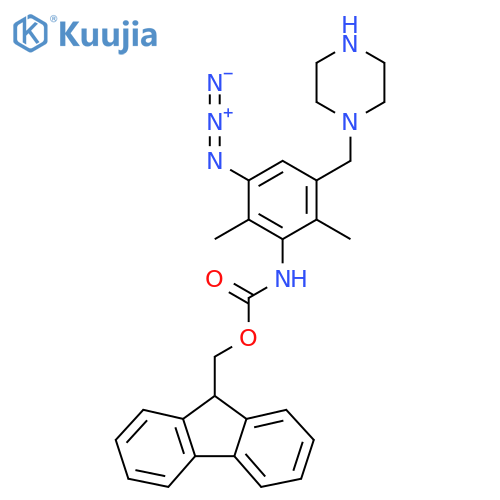Cas no 2418691-90-2 ((9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate)

2418691-90-2 structure
商品名:(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate
(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-26630690
- (9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate
- 2418691-90-2
- (9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate
-
- インチ: 1S/C28H30N6O2/c1-18-20(16-34-13-11-30-12-14-34)15-26(32-33-29)19(2)27(18)31-28(35)36-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-10,15,25,30H,11-14,16-17H2,1-2H3,(H,31,35)
- InChIKey: BISGMMQTWQRGGB-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=C(C)C(=CC(=C1C)CN1CCNCC1)N=[N+]=[N-])=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 482.24302422g/mol
- どういたいしつりょう: 482.24302422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 775
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26630690-1g |
(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate |
2418691-90-2 | 1g |
$0.0 | 2023-09-12 | ||
| Enamine | EN300-26630690-1.0g |
(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-[(piperazin-1-yl)methyl]phenyl}carbamate |
2418691-90-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
(9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate 関連文献
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
2418691-90-2 ((9H-fluoren-9-yl)methyl N-{3-azido-2,6-dimethyl-5-(piperazin-1-yl)methylphenyl}carbamate) 関連製品
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
